2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline
Overview
Description
2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline typically involves the reaction of 2-fluorobenzylamine with 5-methyl-2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of derivatives with different functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of fluorinated aromatic amines on cellular processes. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various high-performance applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The presence of fluorine atoms in the molecule can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound has a similar fluorinated aromatic structure but differs in the position of the fluorine atoms and the presence of an amide group.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another similar compound with a different substitution pattern of fluorine atoms on the benzene ring.
2-Fluoro-N-methylbenzylamine: This compound shares the fluorinated benzylamine structure but lacks the additional methyl group on the benzene ring.
Uniqueness
2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of both fluorine atoms and a methyl group on the benzene ring enhances its reactivity and makes it a versatile intermediate in various chemical reactions
Properties
IUPAC Name |
2-fluoro-N-[(2-fluorophenyl)methyl]-5-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-6-7-13(16)14(8-10)17-9-11-4-2-3-5-12(11)15/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKHDUUASLNUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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